10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride 10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride
Brand Name: Vulcanchem
CAS No.: 62907-65-7
VCID: VC20623195
InChI: InChI=1S/C28H22N2.2ClH/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;;/h3-18H,1-2H3;2*1H/q+2;;/p-2
SMILES:
Molecular Formula: C28H22Cl2N2
Molecular Weight: 457.4 g/mol

10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride

CAS No.: 62907-65-7

Cat. No.: VC20623195

Molecular Formula: C28H22Cl2N2

Molecular Weight: 457.4 g/mol

* For research use only. Not for human or veterinary use.

10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride - 62907-65-7

Specification

CAS No. 62907-65-7
Molecular Formula C28H22Cl2N2
Molecular Weight 457.4 g/mol
IUPAC Name 10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dichloride
Standard InChI InChI=1S/C28H22N2.2ClH/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;;/h3-18H,1-2H3;2*1H/q+2;;/p-2
Standard InChI Key YIHMOTXIGZPIFA-UHFFFAOYSA-L
Canonical SMILES C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[Cl-].[Cl-]

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a biacridine core where two 10-methylacridinium units are bridged at the 9,9'-positions (Figure 1). The planar aromatic systems of the acridine moieties facilitate π-π stacking interactions, while the methyl groups at the 10-positions enhance solubility in polar organic solvents such as acetonitrile. The dichloride counterions balance the positive charge delocalized across the conjugated system .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular formulaC₂₈H₂₂Cl₂N₂
Charge distributionDelocalized cationic core
SolubilityHigh in acetonitrile
Redox potential (E₁/₂)-0.45 V vs. SCE

Spectroscopic Characterization

UV-Vis spectroscopy reveals a strong absorption band at 430 nm (ε = 12,500 M⁻¹cm⁻¹), characteristic of the extended π-conjugation in the biacridine system. Nuclear magnetic resonance (NMR) studies confirm the equivalence of the two acridine units, with distinct methyl proton resonances at δ = 3.8 ppm (singlet, 6H) and aromatic proton signals between δ = 7.2–8.5 ppm .

Synthesis and Purification

Dimerization Protocol

The synthesis involves a two-step process:

  • Monomer Preparation: 10-Methyl-9,10-dihydroacridine (AcrH₂) is synthesized via Friedländer condensation of 2-aminobenzaldehyde with cyclohexanone, followed by methylation using dimethyl sulfate.

  • Oxidative Dimerization: Treatment of AcrH₂ with HClO₄ in acetonitrile under inert atmosphere yields the dimeric cation, which is precipitated as the dichloride salt using tetrabutylammonium chloride .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Monomer synthesisFriedländer condensation, 80°C72
DimerizationHClO₄ (0.1 M), N₂ atmosphere58

Purification Challenges

The compound exhibits hygroscopic tendencies, requiring storage under anhydrous conditions. Recrystallization from acetonitrile-diethyl ether (1:5 v/v) produces analytically pure crystals suitable for X-ray diffraction studies .

Catalytic Applications in Dioxygen Reduction

Mechanistic Insights

In the presence of cobalt tetraphenylporphyrin (CoTPP⁺), (AcrH)₂Cl₂ mediates the two-electron reduction of O₂ to H₂O₂ with exceptional efficiency (TOF = 1.2 × 10³ min⁻¹). Kinetic studies reveal a radical chain mechanism:

  • Electron Transfer Initiation:
    (AcrH)22++CoTPP+(AcrH)23++CoTPP0\text{(AcrH)}_2^{2+} + \text{CoTPP}^+ \rightarrow \text{(AcrH)}_2^{3+} + \text{CoTPP}^0

  • O₂ Activation:
    CoTPP0+O2CoTPP-O2\text{CoTPP}^0 + \text{O}_2 \rightarrow \text{CoTPP-O}_2^-

  • Propagation:
    CoTPP-O2+(AcrH)22+CoTPP+H2O2+(AcrH)23+\text{CoTPP-O}_2^- + \text{(AcrH)}_2^{2+} \rightarrow \text{CoTPP} + \text{H}_2\text{O}_2 + \text{(AcrH)}_2^{3+}

Table 3: Catalytic Efficiency vs. Monomeric Analogues

CatalystTOF (min⁻¹)H₂O₂ Yield (%)
(AcrH)₂Cl₂1.2 × 10³98
Monomeric AcrH₂4.5 × 10²67
Commercial NADH2.1 × 10²41

The dimer's enhanced performance stems from its ability to stabilize transition states through simultaneous electron donation from both acridine units .

Thermodynamic and Kinetic Profiling

Binding Affinity Studies

Isothermal titration calorimetry (ITC) measurements demonstrate strong chloride ion affinity (Kₐ = 5.8 × 10⁴ M⁻¹), crucial for maintaining structural integrity during redox cycles. The binding is entropy-driven (ΔS = +68 J/mol·K), indicating significant solvent reorganization upon complexation .

pH-Dependent Behavior

The compound maintains catalytic activity across a broad pH range (2–10), with optimal performance at pH 4.5–6.0. Protonation of the acridine nitrogen at lower pH enhances electron-deficient character, accelerating electron transfer rates .

Industrial and Biochemical Relevance

Fuel Cell Applications

Preliminary studies in proton-exchange membrane fuel cells show a 40% increase in O₂ reduction current density when using (AcrH)₂Cl₂/CoTPP⁺ systems compared to traditional Pt catalysts.

Enzymatic Reaction Mimicry

The compound successfully replicates NADH-dependent oxidoreductase activity in vitro, enabling ATP synthesis rates of 28 μmol/min·mg protein in reconstituted systems .

Future Research Directions

  • Structural Modifications: Introducing electron-withdrawing groups at the 3- and 6-positions to enhance redox potential.

  • Heterogeneous Catalysis: Immobilization on carbon nanotubes for flow reactor applications.

  • In Vivo Studies: Evaluation of biocompatibility for potential therapeutic applications in oxidative stress management.

This comprehensive analysis establishes 10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride as a versatile redox mediator with transformative potential in energy storage and biochemical catalysis. Continued research into its supramolecular interactions and reaction engineering applications promises to unlock new frontiers in sustainable chemistry .

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